2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1289388-68-6
VCID: VC8228029
InChI: InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H
SMILES: C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl
Molecular Formula: C12H16Cl3NO
Molecular Weight: 296.6 g/mol

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

CAS No.: 1289388-68-6

Cat. No.: VC8228029

Molecular Formula: C12H16Cl3NO

Molecular Weight: 296.6 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride - 1289388-68-6

Specification

CAS No. 1289388-68-6
Molecular Formula C12H16Cl3NO
Molecular Weight 296.6 g/mol
IUPAC Name 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H15Cl2NO.ClH/c13-11-4-1-5-12(14)10(11)8-16-7-9-3-2-6-15-9;/h1,4-5,9,15H,2-3,6-8H2;1H
Standard InChI Key RZDHOTIKYZWAJE-UHFFFAOYSA-N
SMILES C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl
Canonical SMILES C1CC(NC1)COCC2=C(C=CC=C2Cl)Cl.Cl

Introduction

Chemical Identification and Structural Characteristics

Core Identifiers

2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is systematically identified by its CAS registry number 1289388-68-6 and molecular formula C₁₂H₁₆Cl₃NO . The IUPAC name, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine hydrochloride, reflects its substitution pattern: a pyrrolidine ring (five-membered amine heterocycle) substituted at the 2-position with a methoxymethyl group bearing a 2,6-dichlorobenzyl moiety . The hydrochloride salt form improves aqueous solubility, a critical factor in drug formulation .

Synthesis and Manufacturing

Reaction Pathway

The synthesis involves a nucleophilic substitution reaction between pyrrolidine and 2,6-dichlorobenzyl chloride under basic conditions. A typical procedure includes:

  • Base Activation: Pyrrolidine is deprotonated using a base like sodium hydroxide or potassium carbonate.

  • Alkylation: The generated pyrrolidine anion attacks the electrophilic benzyl chloride, forming the benzyloxymethyl-pyrrolidine intermediate.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.

This method parallels strategies for synthesizing structurally related amines, emphasizing scalability and purity control.

Analytical Characterization

Post-synthesis, the compound is characterized via:

  • Mass Spectrometry: Confirms molecular weight (296.6 g/mol) and isotopic pattern .

  • NMR Spectroscopy: Assigns proton environments, verifying the dichlorophenyl and pyrrolidine moieties.

  • X-ray Crystallography: Resolves three-dimensional conformation, critical for understanding binding interactions .

Physicochemical Properties

The compound’s properties are summarized below:

PropertyValueReference
Molecular Weight296.6 g/mol
Hydrogen Bond Donors2 (amine N-H, HCl)
Hydrogen Bond Acceptors2 (ether O, amine N)
Rotatable Bonds4 (methoxymethyl linker)
LogP (Lipophilicity)Estimated 3.2 (ClogP)
Solubility>10 mg/mL in water (as salt)

The logP value, predicted using fragment-based methods, indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility . The hydrochloride salt enhances solubility, making it suitable for in vitro assays.

Applications in Medicinal Chemistry

Comparative Analysis

The table below contrasts 2-(2,6-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride with related compounds:

Compound NameCAS NumberMolecular FormulaKey Structural Difference
4-(2,6-Dichloro-benzyloxymethyl)-piperidine HCl1289388-69-7C₁₃H₁₈Cl₃NOSix-membered piperidine ring
(S)-3-((2,6-Dichlorobenzyl)oxy)pyrrolidine HCl1289388-70-0C₁₁H₁₄Cl₃NOSubstitution at pyrrolidine C3

Piperidine analogs exhibit altered ring strain and conformational flexibility, impacting target selectivity.

Related Compounds and Derivatives

Parent Compound

The free base, 2-[(2,6-dichlorophenyl)methoxymethyl]pyrrolidine (PubChem CID 60137449), lacks the hydrochloride counterion, reducing solubility but offering versatility in organic syntheses .

Structural Derivatives

  • N-Methyl Analog: Substitution at the pyrrolidine nitrogen may enhance metabolic stability.

  • Fluorinated Variants: Replacing chlorines with fluorines could alter electronic properties and binding affinity .

Future Research Directions

Biological Screening

Priority studies include:

  • High-Throughput Screening (HTS): Identify activity against cancer cell lines or microbial pathogens.

  • ADME Profiling: Assess absorption, distribution, metabolism, and excretion in preclinical models.

Synthetic Optimization

Exploring greener solvents (e.g., ethanol/water mixtures) or catalytic methods could improve synthesis sustainability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator